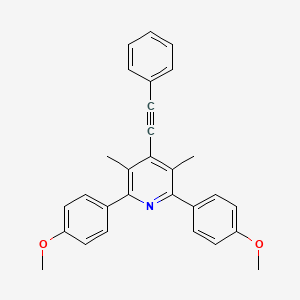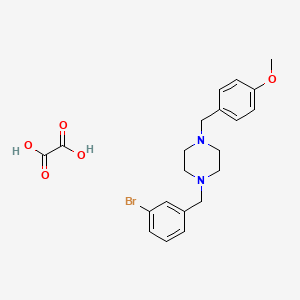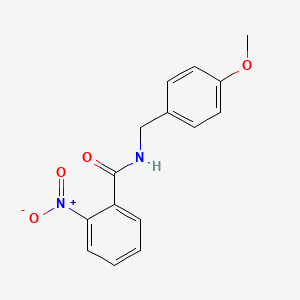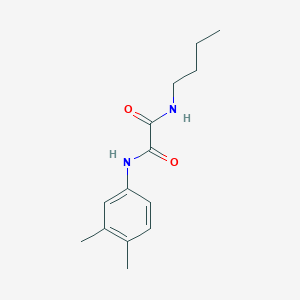
3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione, also known as DOP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. In
Wissenschaftliche Forschungsanwendungen
3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. 3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione has been found to exhibit high selectivity and sensitivity towards certain metal ions, making it a valuable tool for metal ion detection in biological and environmental samples.
Wirkmechanismus
The mechanism of action of 3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione is not fully understood, but it is believed to involve the formation of a complex between 3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione and the metal ion of interest. This complex formation results in a change in the fluorescence properties of 3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione, which can be detected and quantified using spectroscopic techniques.
Biochemical and Physiological Effects:
3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione has been found to exhibit various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. These effects have been attributed to the ability of 3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione to chelate metal ions, which can lead to the inhibition of metal-catalyzed oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione in lab experiments is its high selectivity and sensitivity towards certain metal ions. This makes it a valuable tool for metal ion detection in biological and environmental samples. However, one of the limitations of using 3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione is its potential toxicity towards cells and tissues, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione. One area of research is the development of new synthesis methods that can produce 3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione in higher yields and purity. Another area of research is the exploration of new applications for 3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione, such as its use in the detection of other analytes besides metal ions. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione and its potential toxicity towards cells and tissues.
Synthesemethoden
The synthesis of 3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione involves several steps, including the reaction of 2,4-pentanedione with 3,4-dimethoxybenzaldehyde in the presence of a catalyst. The resulting intermediate is then subjected to a series of reactions to form the final product, 3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione. This synthesis method has been optimized and refined over the years, resulting in high yields and purity of 3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione.
Eigenschaften
IUPAC Name |
3-(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)pentane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6/c1-7(16)11(8(2)17)13-9-5-6-10(19-3)14(20-4)12(9)15(18)21-13/h5-6,11,13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWBQEQASKWPPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1C2=C(C(=C(C=C2)OC)OC)C(=O)O1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)pentane-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(2-tert-butyl-4-methylphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B4925658.png)
![1-[(4-methoxyphenoxy)acetyl]-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4925662.png)

![N-(2-bromo-4,6-difluorophenyl)-2-[(5-{[(2-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4925675.png)
![ethyl 5-methyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4925685.png)
![3-(2,4-dichlorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4925701.png)
![3-[4-(butylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4925708.png)

![N-{2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethyl}-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4925731.png)
![3-(2-furyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B4925732.png)


![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4925751.png)